REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5](O)=[O:6])[C:3]=1O.IC.[C:14](=[O:17])([O-])[O-].[K+].[K+].[CH3:20]C(C)=O.[OH2:24]>>[F:1][C:2]1[C:3]([O:17][CH3:14])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:6][CH3:20])=[O:24] |f:2.3.4|
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
FC1=C(C(C(=O)O)=CC=C1)O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
obtained as white crystals, m.p. 145°-147° C., by the method of L
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Type
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TEMPERATURE
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Details
|
under reflux for 24 hours
|
Duration
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24 h
|
Type
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EXTRACTION
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Details
|
the mixture was extracted with ether (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=O)OC)C=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |